molecular formula C9H8N2O7 B14155402 2,2-Dimethyl-5,7-dinitro-2H-1,3-benzodioxol-4-ol CAS No. 89097-51-8

2,2-Dimethyl-5,7-dinitro-2H-1,3-benzodioxol-4-ol

Cat. No.: B14155402
CAS No.: 89097-51-8
M. Wt: 256.17 g/mol
InChI Key: UMIBGARWISAMFY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5,7-dinitro-2H-1,3-benzodioxol-4-ol is a chemical compound known for its unique structure and properties It belongs to the class of benzodioxoles, which are characterized by a dioxole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5,7-dinitro-2H-1,3-benzodioxol-4-ol typically involves the nitration of 2,2-Dimethyl-2H-1,3-benzodioxol-5-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes nitration, purification, and crystallization steps to obtain the final product with high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5,7-dinitro-2H-1,3-benzodioxol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

    Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated, alkylated, and nitrated derivatives.

Scientific Research Applications

2,2-Dimethyl-5,7-dinitro-2H-1,3-benzodioxol-4-ol has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5,7-dinitro-2H-1,3-benzodioxol-4-ol involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, leading to cell damage or death. The compound may also interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-2H-1,3-benzodioxol-5-ol: A precursor in the synthesis of 2,2-Dimethyl-5,7-dinitro-2H-1,3-benzodioxol-4-ol.

    2,2-Dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol: A mono-nitrated analog with different reactivity and properties.

Uniqueness

This compound is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and biological activity. The dioxole ring structure also contributes to its distinct properties compared to other benzodioxole derivatives.

Properties

CAS No.

89097-51-8

Molecular Formula

C9H8N2O7

Molecular Weight

256.17 g/mol

IUPAC Name

2,2-dimethyl-5,7-dinitro-1,3-benzodioxol-4-ol

InChI

InChI=1S/C9H8N2O7/c1-9(2)17-7-5(11(15)16)3-4(10(13)14)6(12)8(7)18-9/h3,12H,1-2H3

InChI Key

UMIBGARWISAMFY-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=C(C=C(C(=C2O1)O)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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